2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields of research due to its broad substrate scope and functionalization potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve solvent-free conditions or the use of specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, or compounds with different functional groups substituted in place of the original ones.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key applications include:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant, antidepressant, and anxiolytic agent.
Biological Research: It has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Industrial Applications: The compound has been investigated for its potential use as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide is not fully understood. it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. The compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic properties. Additionally, it has been shown to increase the levels of GABA in the brain, decrease the levels of glutamate, and increase the levels of serotonin and norepinephrine.
Comparison with Similar Compounds
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide can be compared with other similar compounds, such as:
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide
These compounds share similar structural features but may differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(13-8-5-6-8)7-17-12-14-9-3-1-2-4-10(9)16-12/h1-4,8H,5-7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWFUBYKMOLWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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